Glycine, N-(phosphonomethyl)-, potassium salt

Catalog No.
S1924056
CAS No.
70901-12-1
M.F
C3H8KNO5P
M. Wt
208.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine, N-(phosphonomethyl)-, potassium salt

CAS Number

70901-12-1

Product Name

Glycine, N-(phosphonomethyl)-, potassium salt

IUPAC Name

potassium;2-(phosphonomethylamino)acetate

Molecular Formula

C3H8KNO5P

Molecular Weight

208.17 g/mol

InChI

InChI=1S/C3H8NO5P.K/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);

InChI Key

MFRGZCUFVVSDIM-UHFFFAOYSA-N

SMILES

C(C(=O)O)NCP(=O)(O)[O-].[K+]

Canonical SMILES

C(C(=O)O)NCP(=O)(O)O.[K]

Plant Biochemistry and Physiology

  • Mode of action: Glyphosate potassium acts by inhibiting the shikimate pathway, a crucial metabolic process in plants for synthesizing essential aromatic amino acids. This inhibition disrupts plant growth and ultimately leads to death . Researchers use glyphosate potassium to study plant metabolism, particularly the shikimate pathway, and its role in plant development.

Weed Science

  • Selectivity and resistance: Research investigates how glyphosate affects different plant species and how resistance mechanisms develop in weeds exposed to this herbicide. Understanding these mechanisms helps scientists develop new weed control strategies and improve existing ones .

Environmental Science

  • Fate and transport in the environment: Scientists use glyphosate potassium to study its behavior in soil and water. This research helps assess its potential environmental impact and develop strategies to minimize its persistence in the environment .

Toxicology

  • Impact on non-target organisms: Research is ongoing to evaluate the potential effects of glyphosate potassium on beneficial insects, animals, and microorganisms in the ecosystem .

Glycine, N-(phosphonomethyl)-, potassium salt, commonly referred to as glyphosate potassium, is an organophosphorus compound primarily used as a herbicide. This compound is a potassium salt of N-(phosphonomethyl)glycine, which acts by inhibiting a critical enzyme in plants known as 5-enolpyruvyl shikimate-3-phosphate synthase (EPSPS) . Glyphosate potassium is notable for its high solubility and stability, making it effective in various agricultural applications to control weeds and enhance crop yields.

The safety profile of glyphosate-potassium is a subject of ongoing research and debate. Regulatory bodies have established safety standards for its use [].

  • Human health: The International Agency for Research on Cancer (IARC) classified glyphosate as "probably carcinogenic to humans" in 2015 []. However, other regulatory bodies have concluded that glyphosate is unlikely to be carcinogenic at anticipated exposure levels [].
  • Environment: Glyphosate can be transported in water and may affect non-target plants. Research is ongoing to assess its environmental impact [].

  • Oxidation: This compound can be oxidized when exposed to strong oxidizing agents, leading to the formation of phosphonic acid derivatives .
  • Reduction and Substitution: It can also participate in reduction reactions and substitution reactions where the phosphonomethyl group may be replaced by other functional groups .

Common reagents involved in these reactions include formaldehyde and phosphorus trichloride, with reaction conditions often optimized for temperature and pH to yield desired products .

The synthesis of Glycine, N-(phosphonomethyl)-, potassium salt can be achieved through several methods:

  • From Glycine: A common method involves reacting glycine with formaldehyde and phosphorus trichloride to produce N-(phosphonomethyl)glycine. This intermediate can then be converted into its potassium salt form .
  • Oxidation of N-(phosphonomethyl)-iminodiacetic acid: This method utilizes oxidizing agents like hydrogen peroxide or sodium hypochlorite .
  • Catalytic Processes: Industrial production often employs catalysts such as palladium or platinum to enhance yield and purity .
  • Environmentally Friendly Methods: Recent advancements focus on using less hazardous reagents and optimizing reaction conditions to minimize waste .

Glycine, N-(phosphonomethyl)-, potassium salt is primarily used as a herbicide in agriculture. Its effectiveness against a wide range of weeds makes it a staple in crop management practices. Additionally, it finds applications in scientific research for studying plant metabolic pathways and enzyme interactions .

Research on glyphosate potassium has shown that it interacts with various cellular processes. Its inhibition of EPSPS affects multiple biochemical pathways in plants. Studies suggest that glyphosate's absorption and metabolism vary among species; while it is poorly absorbed from the gastrointestinal tract in both animals and humans, it is rapidly excreted unchanged . The compound's effects on human health are still under investigation, particularly concerning chronic exposure.

Several compounds share similarities with Glycine, N-(phosphonomethyl)-, potassium salt regarding their herbicidal properties:

Compound NameMechanism of ActionUnique Features
GlyphosateInhibits EPSPS enzymeMost widely used herbicide
N-(Phosphonomethyl)glycineSimilar mechanism targeting EPSPSIntermediate form
Isopropylamine saltAlternative formulation with similar herbicidal effectsDifferent solubility properties
Diammonium saltVariation with distinct solubility characteristicsUsed in specific agricultural settings
Sesquisodium saltAnother formulation variantUnique application methods

The uniqueness of Glycine, N-(phosphonomethyl)-, potassium salt lies in its high solubility and stability compared to these similar compounds, making it particularly effective for agricultural applications . Its potassium salt form is favored for ease of application and effectiveness in weed control.

Crystalline Structure Analysis

The crystalline structure of Glycine, N-(phosphonomethyl)-, potassium salt represents a complex ionic arrangement where the potassium cation associates with the deprotonated glyphosate anion . The compound exists as a white to off-white crystalline solid under standard conditions, exhibiting characteristic properties of organophosphorus salt compounds [2] [3].

The molecular arrangement within the crystal lattice is stabilized by extensive intermolecular hydrogen bonding networks, which contribute significantly to the compound's relatively low solubility compared to other glyphosate salt forms [4]. The crystal structure features the potassium ion coordinating with the carboxylate and phosphonate functional groups of the glyphosate molecule, creating a stable ionic framework .

Table 1: Crystalline Structure Analysis Parameters

ParameterValue/DescriptionNotesReference
Crystal SystemNot definitively reportedLimited crystallographic data available [5] [6]
Space GroupNot definitively reportedRequires X-ray diffraction analysis [5] [6]
Unit Cell ParametersNot available in literatureDetailed structural analysis needed [5] [6]
Crystal HabitCrystalline solid, white to off-whiteObserved in technical grade material [2] [3]
Intermolecular InteractionsStrong hydrogen bonding in latticeContributes to stability and solubility [4]
Crystalline FormAnhydrous salt formStable under normal conditions [2] [3]
Solvent ContentTypically anhydrousMay contain trace moisture [7]
PolymorphismMultiple crystal forms possibleDifferent preparation methods may yield variants [5] [8]

The preparation method significantly influences the crystalline form obtained, with different synthetic routes potentially yielding polymorphic variants [5] [8]. The compound demonstrates remarkable stability in its crystalline form, maintaining structural integrity under normal storage conditions while remaining susceptible to moisture absorption under high humidity conditions [7].

Solubility Profiling in Aqueous Media

The solubility characteristics of Glycine, N-(phosphonomethyl)-, potassium salt in aqueous media demonstrate exceptional water solubility compared to the parent glyphosate acid and other salt forms [9]. The potassium salt exhibits a water solubility of 923,300 mg/L at 20°C, representing approximately 92.3% solubility by weight [9].

Table 2: Solubility Profile in Various Media

Solvent/MediumSolubilityNotesReference
Water (pH 1.9, 20°C)10,500 mg/LGlyphosate acid form [10]
Water (pH 7.0, 20°C)157,000 mg/LGlyphosate acid form [10]
Water (pH 4.06, 20°C)786,000 mg/LIsopropylamine salt form [10]
Water (general, 20°C)10-100 mg/LGlyphosate acid range [11]
Water (potassium salt, 20°C)923,300 mg/LPotassium salt form [9]
Common Organic SolventsPractically insolubleInsoluble in common organics [3] [11]
CIPAC Water D (30°C)Complete dissolutionFormulated product [7]

The enhanced solubility of the potassium salt form results from the ionic nature of the compound, where the potassium cation effectively disrupts the hydrogen bonding network present in the glyphosate acid crystal structure [12]. This ionic dissociation facilitates rapid dissolution in polar solvents, particularly water [12].

The compound demonstrates complete miscibility with water in formulated products, maintaining stability in aqueous solutions across a wide range of concentrations [13]. The solubility characteristics remain consistent across different water hardness levels, with minimal impact on dissolution rates or final solubility limits [14].

pH-Dependent Dissociation Characteristics

The pH-dependent behavior of Glycine, N-(phosphonomethyl)-, potassium salt reveals complex dissociation patterns that directly influence its solubility and stability characteristics [14]. The compound demonstrates optimal stability and performance within a pH range of 4.0 to 8.5, as observed in commercial formulations [13].

Table 3: pH-Dependent Dissociation and Solubility Characteristics

pH RangeBehavior/CharacteristicsSalt FormReference
3.5-6.5No interference with herbicidal effectivenessAmmonium/Potassium salts [14]
4.0-8.5Stable pH range for formulated productPotassium salt formulation [13]
1.9Limited solubility (10.5 g/L)Glyphosate acid [10]
7.0Enhanced solubility (157 g/L)Glyphosate acid [10]
4.06Very high solubility (786 g/L)Isopropylamine salt [10]
3.2Moderate solubility (144 g/L)Ammonium salt [10]

The dissociation behavior follows the typical pattern of organophosphorus compounds, where both the phosphonic acid and carboxylic acid moieties can undergo deprotonation depending on the solution pH [15]. At physiological pH values, the compound exists predominantly as ionic species with the potassium cation maintaining association with the deprotonated functional groups [15].

Research has demonstrated that pH variations within the range of 3.5 to 6.5 show no significant interference with the compound's stability or performance characteristics [14]. This pH tolerance makes the potassium salt particularly suitable for various application conditions where water quality may vary [14].

Thermal Stability and Decomposition Pathways

The thermal stability profile of Glycine, N-(phosphonomethyl)-, potassium salt reveals a complex decomposition pattern beginning at relatively low temperatures [16]. The compound exhibits a melting point of 184.5°C, which coincides with the onset of thermal decomposition, indicating that the material does not exist as a stable liquid phase [16].

Table 4: Thermal Stability and Decomposition Pathways

Temperature (°C)Process/EventDuration/ConditionsReference
184.5Melting point (with decomposition)Instantaneous [16]
187Decomposition onsetGradual onset [16]
200Complete decompositionComplete breakdown [3]
54 ± 2Stability test temperature14 days (95% content retained) [17]
0 ± 2Cold storage stability7 days (stable) [17]
727 (1000 K)Gas-phase thermal decomposition (50% degradation)0.1 ms half-life [18]
235 (113)Flash point (formulated product)Estimated value [13]

The primary decomposition pathway involves the elimination of phosphoric acid groups, yielding imine intermediates such as N-methylene-glycine [18]. Computational studies have revealed that the preferred decomposition mechanism involves the elimination of P(OH)₃ with a relatively low activation barrier of approximately 45 kcal mol⁻¹ [18].

At elevated temperatures (1000 K), the compound demonstrates rapid gas-phase decomposition with a half-life of 0.1 milliseconds, indicating complete thermal destruction under incineration conditions [18]. The decomposition products include carbon dioxide, nitrogen oxides, and phosphorous oxides, with secondary reactions producing simple amines and carbonyl compounds [18].

Storage stability tests conducted at 54°C for 14 days show that the compound retains at least 95% of its original content, demonstrating adequate thermal stability for commercial storage and handling [17]. Cold storage at 0°C for seven days produces no significant degradation, confirming the compound's stability under refrigerated conditions [17].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

207.97771584 g/mol

Monoisotopic Mass

207.97771584 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 172 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

Glyphosate-potassium

Dates

Last modified: 08-16-2023

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